molecular formula C17H19N B1611940 trans-1-Isopropyl-2,3-diphenylaziridine CAS No. 307310-76-5

trans-1-Isopropyl-2,3-diphenylaziridine

Cat. No. B1611940
M. Wt: 237.34 g/mol
InChI Key: QZCSIAPWHFXTLJ-IRXDYDNUSA-N
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Description

“trans-1-Isopropyl-2,3-diphenylaziridine” is a chemical compound with the molecular formula C17H19N . It has a molecular weight of 237.34 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “trans-1-Isopropyl-2,3-diphenylaziridine” is represented by the formula C17H19N . This indicates that the molecule is composed of 17 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-1-Isopropyl-2,3-diphenylaziridine” include a molecular weight of 237.34 and a molecular formula of C17H19N . The compound has a melting point of 64-67°C .

Scientific Research Applications

Cycloaddition Reactions

Research has shown that trans-1-isopropyl-2,3-diphenylaziridine is involved in various cycloaddition reactions. One study explored its thermal reactions with thiobenzophenone and 9H-fluorene-9-thione, leading to the formation of 1,3-thiazolidines (Urbaniak et al., 2004). Additionally, its reaction with dimethyl azodicarboxylate and dimethyl acetylenedicarboxylate produced trans-cycloadducts and partial dehydrogenation to pyrroles (Urbaniak et al., 2004).

Stereoselective Lithiation

The alpha-lithiation-trapping sequence of trans-N-alkyl-2,3-diphenylaziridines was studied, revealing that the process is highly solvent dependent and involves different configurations of lithiated aziridines (Capriati et al., 2008).

Photoreactions

The photooxygenation of trans-2,3-diphenylaziridine was investigated, with outcomes supporting a proposed mechanism involving addition of singlet oxygen to intermediate azomethine ylides (Schaap et al., 1984).

properties

IUPAC Name

(2S,3S)-2,3-diphenyl-1-propan-2-ylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-13(2)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCSIAPWHFXTLJ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583746
Record name (2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Isopropyl-2,3-diphenylaziridine

CAS RN

307310-76-5
Record name (2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TL Gilchrist - Aldrichim. Acta, 2001 - Citeseer
51 VOL. 34, NO. 2• 2001 confirmed by an X-ray crystal determination, which clearly showed that the product has the opposite stereochemistry of that observed in adducts of all the other …
Number of citations: 104 citeseerx.ist.psu.edu

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